
(R)-(-)-1,2-Diaminopropane sulfate
Overview
Description
(R)-(-)-1,2-Diaminopropane sulfate (CAS No. 144118-44-5) is a chiral compound with a sulfate counterion, produced commercially by Toray Fine Chemicals Co., Ltd. as a white to pale yellowish powder. It exhibits high purity (≥99.0% assay) and optical activity (≥99.0% enantiomeric excess), making it a critical intermediate in enantioselective synthesis for pharmaceuticals and agrochemicals . Its structural formula features a chiral center at the R-configuration, distinguishing it from racemic or S-enantiomer forms. The sulfate salt form enhances stability and handling compared to the free base, which is hygroscopic and volatile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,2-Diaminopropane sulfate typically involves the reaction of ®-(-)-1,2-Diaminopropane with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The reaction can be represented as follows: [ \text{®-(-)-1,2-Diaminopropane} + \text{H}_2\text{SO}_4 \rightarrow \text{®-(-)-1,2-Diaminopropane sulfate} ]
Industrial Production Methods
In industrial settings, the production of ®-(-)-1,2-Diaminopropane sulfate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1,2-Diaminopropane sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Pharmaceutical Applications
(R)-(-)-1,2-Diaminopropane sulfate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it valuable in drug development.
- Metal Complexes : The compound has been explored for its potential in forming palladium complexes that exhibit anti-cancer properties. For instance, studies have shown that palladium complexes derived from (R)-(-)-1,2-diaminopropane can effectively inhibit cancer cell growth .
- Chiral Ligand : As a chiral ligand, this compound plays a crucial role in asymmetric synthesis. Its application in catalysis allows for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry .
Agricultural Applications
In agriculture, this compound serves as an intermediate for the synthesis of crop protection agents.
- Fungicides : It is used to synthesize fungicides such as Basfungin. This compound acts by inhibiting fungal growth and is particularly effective against various plant pathogens .
- Additives : Derivatives of this diamine are also utilized as additives in fertilizers and pesticides to enhance their effectiveness and reduce environmental impact .
Electrochemical Applications
The electrochemical properties of this compound have been studied extensively.
- Zinc Electrodeposition : Research indicates that the addition of (R)-(-)-1,2-diaminopropane to zinc sulfate baths during electrodeposition improves the quality of zinc coatings. This is achieved through enhanced nucleation and growth processes during electrochemical deposition .
- Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor in various metal substrates when used in electrochemical systems. Its ability to form protective films on metal surfaces contributes to reduced corrosion rates .
Coordination Chemistry
This compound is a significant ligand in coordination chemistry.
- Bidentate Ligand : It acts as a bidentate ligand capable of coordinating with transition metals. This property is exploited in the synthesis of metal complexes used for catalysis and material science applications .
- Catalytic Reactions : The compound's coordination with metals facilitates various catalytic reactions, making it a vital component in synthetic organic chemistry .
Case Study 1: Palladium Complexes
In a study examining palladium complexes formed with (R)-(-)-1,2-diaminopropane, researchers found that these complexes exhibited significant cytotoxicity against cancer cell lines. The study highlighted the potential for developing new anti-cancer therapies based on these metal-diamine interactions.
Case Study 2: Electrochemical Zinc Coatings
A comprehensive study on zinc electrodeposition revealed that incorporating (R)-(-)-1,2-diaminopropane into the electrolyte significantly improved the uniformity and adherence of zinc coatings on steel substrates. The findings suggest that this diamine can enhance the performance of protective coatings in industrial applications.
Mechanism of Action
The mechanism by which ®-(-)-1,2-Diaminopropane sulfate exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in catalysis, enzyme inhibition, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Diaminopropane (Free Base)
- CAS No.: 78-90-0
- Molecular Formula : C₃H₁₀N₂
- Properties : A colorless liquid with high water solubility and strong alkalinity (pKₐ ~10.5). Classified as hazardous due to its corrosive nature and reactivity .
- Applications : Used as a ligand in CuII-NaI complexes for catalytic synthesis of 2-imidazolines from nitriles . Unlike the sulfate salt, it lacks chiral specificity, limiting its utility in asymmetric synthesis.
1,3-Diaminopropane
- CAS No.: 109-76-2
- Molecular Formula : C₃H₁₀N₂
- Properties: A structural isomer of 1,2-diaminopropane, with amino groups at positions 1 and 3. Exhibits similar basicity but distinct reactivity due to the longer carbon chain between amines.
- Applications: Forms Schiff bases with aldehydes, which are reduced to produce intermediates for naphthalene diimide anticancer agents . The 1,3-configuration facilitates larger ring formation in coordination chemistry compared to 1,2-diaminopropane.
1,2-Diaminoethane (Ethylenediamine)
- CAS No.: 107-15-3
- Molecular Formula : C₂H₈N₂
- Properties : Shorter chain length results in higher rigidity and stronger chelation in metal complexes.
- Applications: Widely used in coordination chemistry and polymer synthesis. Its smaller size limits steric flexibility compared to 1,2-diaminopropane derivatives .
Key Research Findings and Comparative Analysis
Catalytic Activity
- 1,2-Diaminopropane in CuII-NaI Complexes: Electron-donating substituents on salen ligands enhance catalytic efficiency in cyclization reactions. For example, complexes with 1,2-diaminopropane achieve >90% yield in 2-imidazoline synthesis .
Physicochemical Properties
Biological Activity
(R)-(-)-1,2-Diaminopropane sulfate, also known as 1,2-diaminopropane or 1-Methylethylenediamine, is a chiral diamine that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial effects, antioxidant properties, and potential applications in drug formulation.
1. Synthesis and Structural Characterization
This compound can be synthesized through multiple methods, including the reduction of 1,2-dinitropropane or via the reductive amination of propanal with ammonia. The compound is characterized by its strong basicity and solubility in water. Its structural features include two primary amine groups that can participate in various chemical interactions, making it a versatile building block in organic synthesis.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) Studies : Research indicates that metal complexes formed with (R)-(-)-1,2-diaminopropane exhibit significant antibacterial activity against various strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The MIC values for these complexes were found to be lower than those of standard antibiotics like Ampicillin and Ciprofloxacin .
Compound Type | MIC against E. coli (mg/mL) | MIC against B. subtilis (mg/mL) | MIC against S. aureus (mg/mL) |
---|---|---|---|
(R)-(-)-1,2-Diaminopropane | 91 | 91 | 111 |
Metal Complex [NiL] | 49 | 55 | 42 |
- Antifungal Activity : Similar findings were observed with antifungal tests where the metal chelates derived from (R)-(-)-1,2-diaminopropane showed enhanced activity compared to the parent diamine .
2.2 Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Scavenging Activity : The compound demonstrated significant free radical scavenging ability when tested against DPPH radicals. Lower absorbance readings in spectrophotometric assays indicated higher antioxidant potential .
- Lipid Peroxidation Inhibition : Studies have shown that (R)-(-)-1,2-diaminopropane can inhibit lipid peroxidation effectively, suggesting its role as a protective agent against oxidative stress .
3.1 Application in Drug Formulation
Research has explored the use of this compound in formulating drugs that require enhanced solubility and stability:
- Zinc Coating Processes : In electrochemical studies, the presence of (R)-(-)-1,2-diaminopropane was found to influence zinc electrodeposition significantly. This suggests potential applications in developing coatings for pharmaceutical devices .
3.2 Metabolic Role
In metabolic studies involving cyanobacteria, the compound plays a crucial role in nitrogen metabolism. It assists in synthesizing amino acids and nucleic acids essential for cellular functions .
4. Conclusion
This compound exhibits a range of biological activities that make it a compound of interest in both medicinal chemistry and biochemistry. Its antimicrobial properties are particularly noteworthy, alongside its antioxidant capabilities. Ongoing research into its applications could lead to innovative therapeutic strategies and improvements in drug formulations.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (R)-(-)-1,2-Diaminopropane sulfate with high enantiomeric purity?
- Methodology : Synthesis typically involves chiral resolution of racemic 1,2-diaminopropane using enantioselective crystallization or enzymatic methods, followed by sulfation with sulfuric acid under controlled conditions (e.g., low temperature, inert atmosphere). Purity is verified via polarimetry ([α]D = -8.4° for the R-enantiomer) and chiral HPLC .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Store at 0–6°C in airtight, corrosion-resistant containers (e.g., glass or HDPE) due to its hygroscopic nature and alkaline corrosivity (pH >12 in aqueous solutions). Use PPE (gloves, goggles) to avoid dermal/ocular exposure, and work in a fume hood to prevent inhalation risks .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Techniques :
- Quantitative NMR (1H/13C): Integrate peaks for amine protons (δ 1.2–1.5 ppm) and sulfate groups (δ 3.3–3.7 ppm) using DMSO-d6 as a solvent .
- Titration : Measure amine content via acid-base titration with 0.1M HCl, accounting for its dibasic nature .
Advanced Research Questions
Q. How can researchers design experiments to optimize the CO₂ absorption capacity of this compound in solvent systems?
- Experimental Design :
- Prepare aqueous solutions (2.5M) and test CO₂ loading capacity using a gas burette system at 40°C. Compare cyclic capacity (lean vs. rich loading) with 1,3-diaminopropane analogs.
- Key Parameters : Monitor pH shifts (amine protonation) and use FTIR to track carbamate formation (e.g., νC=O at 1650 cm⁻¹) .
Q. How does the stereochemistry of this compound influence its coordination behavior in transition metal complexes?
- Methodology :
- Synthesize Cu(II) or Co(III) complexes and analyze via X-ray crystallography to determine ligand geometry (e.g., octahedral vs. square planar).
- Compare stability constants (log K) with the S-enantiomer using potentiometric titration .
Q. What strategies resolve contradictions in reported dielectric properties of this compound in binary solvent mixtures?
- Approach :
- Measure dielectric constants (ε') and loss (ε'') at 9.85 GHz using a microwave cavity resonator.
- Calculate excess parameters (ΔnD², Δη) to identify intermolecular interactions (e.g., H-bonding with methanol). Replicate studies at varying mole fractions (0.1–0.9) to validate reproducibility .
Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up synthesis?
- Quality Control :
- Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor EE in real time.
- Optimize crystallization conditions (e.g., solvent polarity, cooling rate) using Design of Experiments (DoE) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting CO₂ absorption capacities for diaminoalkane derivatives?
- Root Cause : Discrepancies arise from variations in amine concentration (2.5M vs. 5M), temperature (25°C vs. 40°C), and CO₂ partial pressure (0.1–1 bar). Standardize testing protocols (e.g., ASTM E2079) and validate using gas chromatography for CO₂ quantification .
Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Resolution :
- Solubility in water (>100 g/L) is well-documented, but discrepancies in organic solvents (e.g., ethanol, acetone) may stem from residual moisture. Conduct Karl Fischer titration to quantify water content and repeat solubility tests under anhydrous conditions .
Q. Tables of Key Data
Properties
IUPAC Name |
(2R)-propane-1,2-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQRKYOFLFZPW-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628452 | |
Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144118-44-5 | |
Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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